molecular formula C22H27N B14751391 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- CAS No. 4687-46-1

5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl-

Cat. No.: B14751391
CAS No.: 4687-46-1
M. Wt: 305.5 g/mol
InChI Key: ZQRSWEVZDIGGOC-UHFFFAOYSA-N
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Description

5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- is a complex organic compound with a unique structure It belongs to the class of dibenzo cycloheptenes, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- typically involves a multi-step process. One common method involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction is known for its high efficiency, regioselectivity, and step-economy, making it a preferred method for synthesizing structurally diverse 5H-dibenzo(a,d)cycloheptenes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo cycloheptenes, such as:

Uniqueness

What sets 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N,N-diethyl- apart is its specific structure and functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

4687-46-1

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

N,N-diethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine

InChI

InChI=1S/C22H27N/c1-3-23(4-2)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-14H,3-4,9,15-17H2,1-2H3

InChI Key

ZQRSWEVZDIGGOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31

Origin of Product

United States

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